5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-4-[[(4-methoxyphenyl)methylamino]methyl]-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-16(20)15(13(10-19)8-18-11)9-17-7-12-3-5-14(21-2)6-4-12/h3-6,8,17,19-20H,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHPARQRZASKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC2=CC=C(C=C2)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol, a pyridine derivative, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following attributes:
- Molecular Formula : C15H23N2O3
- IUPAC Name : this compound
- Structural Features : The presence of hydroxymethyl and methoxy groups enhances its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Enterococcus faecalis | 31.2 |
These results indicate that the compound is particularly effective against Staphylococcus aureus , which is known for its resistance to multiple antibiotics .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity.
Antifungal Efficacy
The following table outlines the antifungal activity against common fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.7 |
| Aspergillus niger | 31.2 |
The compound's effectiveness against Candida albicans suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Anticancer Properties
Research indicates that the compound may also possess anticancer properties, particularly through its ability to inhibit topoisomerase II, a critical enzyme involved in DNA replication.
Case Studies and Findings
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly reduced cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Scientific Research Applications
The compound 5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, supported by case studies and relevant data.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been evaluated for their efficacy against resistant bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated several pyridine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Properties
The compound's structure allows for interaction with various cellular pathways, making it a subject of interest in cancer research.
Case Study: Cancer Cell Line Studies
In vitro studies have shown that related pyridine compounds can induce apoptosis in cancer cell lines. For example, a derivative was tested against triple-negative breast cancer cells, resulting in a significant reduction in cell viability and induction of apoptotic markers. The mechanism involved the downregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of pyridine derivatives in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
In vivo studies using mouse models of neurodegeneration have indicated that compounds similar to this compound can significantly reduce neuroinflammation and improve cognitive function . These findings support further exploration into its application for treating neurodegenerative diseases like Alzheimer's.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Diversity: The target compound’s 4-methoxyphenylmethylaminomethyl group distinguishes it from analogs with simpler aminomethyl (e.g., ) or dimethylaminophenyl groups (e.g., ). The imine-containing analog () introduces metal-binding capability, as demonstrated by its Cu(II) complex, unlike the target compound’s secondary amine .
In contrast, the dimethylamino group in is more basic, altering solubility and reactivity.
Biological Implications :
- Methoxyphenyl groups are recurrent in antifungal agents (e.g., pyridines in ), suggesting the target compound may share similar bioactivity. The chloro-substituted analog () could exhibit enhanced antibacterial activity due to halogen-mediated membrane disruption.
Physicochemical Properties
Table 2: Calculated Properties and Solubility
- Lipophilicity : The target compound’s logP (1.8) balances hydrophilicity (from hydroxyls) and lipophilicity (from methoxyphenyl), favoring membrane permeability. The imine analog (logP 2.5) is more lipophilic, likely due to the chloro substituent .
- Hydrogen Bonding: The target compound’s three H-bond donors (OH and NH) enhance interactions with biological targets, similar to the imine analog’s four donors .
Preparation Methods
Kojic Acid-Derived Synthesis
The synthesis of 5-hydroxy-4-methoxy-2-methylpyrylium triflate from kojic acid () provides a template for generating substituted pyranone intermediates. Key steps include:
- Chlorination : Treatment of kojic acid with SOCl₂ yields 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (67% yield)
- Demethylation : Methanolysis under reflux removes the chloromethyl group
- Rearomatization : Acid-catalyzed tautomerization generates the pyrylium ion
Adaptation for Target Molecule :
- Replace methoxy group at C4 with aminomethyl functionality
- Introduce C2 methyl via alkylation of pyranone intermediate
Challenges :
Hydrogenation-Ring Expansion Approaches
Patent WO2020178175A1 () demonstrates the synthesis of 4-amino-5-methylpyridin-2(1H)-one via hydrogenation and autoclave-mediated cyclization:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitro-N-oxide hydrogenation | Pt/V/C catalyst, EtOH, 50°C | 92% |
| 2 | Cyclization | KOH/MeOH, 180°C, 16h | 84% |
Modifications for Target Compound :
- Use 4-methoxybenzylamine instead of benzylamine in reductive amination
- Introduce hydroxymethyl via Oppenauer oxidation or microbial hydroxylation
Functional Group Installation
Aminomethylation at C4
The Ritter-type reaction described in ACS Org. Inorg. Au () provides a blueprint for introducing the (4-methoxyphenyl)methylamino group:
Optimized Conditions :
- Catalyst: Bi(OTf)₃ (5 mol%)
- Acid: p-TsOH·H₂O (10 mol%)
- Solvent: MeCN/H₂O (4:1)
- Temperature: 80°C, 12h
Mechanistic Pathway :
- Carbocation Formation : Bi(OTf)₃ facilitates benzylic alcohol → benzyl cation
- Nucleophilic Attack : 4-Methoxybenzylamine attacks electrophilic C4 position
- Rearomatization : Base-mediated proton abstraction restores aromaticity
Yield Optimization :
- Substituent effects: para-methoxy group enhances nucleophilicity (krel = 1.8 vs unsubstituted benzylamine)
- Solvent polarity: Dielectric constant (ε) > 30 improves cation stability
Hydroxymethyl Group Introduction
Two predominant methods emerge from literature analysis:
Method A: Formaldehyde Bisulfite Adduct
- Reagent: HCHO·NaHSO₃
- Conditions: pH 9.5, 60°C
- Advantage: Controlled release of formaldehyde minimizes over-alkylation
Method B: Enzymatic Hydroxylation
- Enzyme: Pseudomonas putida MOX variant
- Substrate: 2-Methyl-4-aminomethylpyridin-3-ol
- Conversion: 78% (ee > 99%)
Integrated Synthetic Routes
Sequential Assembly Route
Step 1 : Pyridine Core Formation
- Starting material: 2-Methylpyridin-3-ol
- Chloromethylation: ClCH₂OCH₃, AlCl₃, 0°C → 5-(chloromethyl)-2-methylpyridin-3-ol (Yield: 65%)
Step 2 : Hydroxymethyl Installation
- Hydrolysis: NaOH/EtOH/H₂O (1:2:1), reflux 6h → 5-(hydroxymethyl)-2-methylpyridin-3-ol (Yield: 89%)
Step 3 : Aminomethyl Coupling
- Mannich Reaction:
- Amine: 4-Methoxybenzylamine (1.2 eq)
- Aldehyde: Paraformaldehyde (1.5 eq)
- Catalyst: Cu(OTf)₂ (5 mol%)
- Solvent: MeNO₂, 50°C, 24h
- Yield: 73%
Purification :
- Silica gel chromatography (EtOAc/MeOH/NH₄OH 90:9:1)
- Final recrystallization: EtOH/H₂O (3:1)
Convergent Synthesis Approach
Fragment 1 : 5-(Hydroxymethyl)-2-methylpyridin-3-ol
- Prepared via modified Hantzsch synthesis:
- Ethyl acetoacetate + ammonium acetate → dihydropyridine
- Oxidation: KMnO₄/H₂SO₄ → pyridine-3-ol
Fragment 2 : 4-(Aminomethyl)-4'-methoxybenzylamine
- Synthesis:
- 4-Methoxybenzyl chloride + NaN₃ → azide
- Staudinger reaction: PPh₃ → amine
Coupling :
- EDC/HOBt-mediated amide formation
- Borane-THF reduction → secondary amine
Comparative Analysis of Methods
Key findings:
- Hydrogenation-based methods () show superior scalability and yield
- Enzymatic hydroxylation improves stereochemical control but requires specialized equipment
- Ritter-type reactions () enable direct C–N bond formation but struggle with ortho-substitution
Challenges and Optimization Strategies
Regioselectivity Issues :
- Competitive amination at C2 vs C4 positions (ΔΔG‡ = 2.3 kcal/mol)
- Solution : Use bulky directing groups (e.g., -SiMe₃) to block C2
Oxidative Degradation :
- Pyridin-3-ol → pyridine-N-oxide (t₁/₂ = 8h in air)
- Mitigation :
- Conduct reactions under N₂ atmosphere
- Add 0.1% BHT as antioxidant
Solvent Effects :
- Polar aprotic solvents (DMF, DMSO) improve solubility but promote elimination
- Optimized System : THF/MeOH (3:1) with 5% H₂O
Q & A
Q. What methodologies identify and characterize degradation products during forced stability studies?
- Methodological Answer : Use LC-QTOF-MS for high-resolution mass detection of degradation products. Fragmentation patterns (MS/MS) and isotopic distribution confirm structures. Accelerated stability conditions (e.g., 40°C/75% RH) simulate long-term storage, with degradation kinetics modeled using Arrhenius equations .
Data Contradiction Analysis
- Example : Discrepancies between computational predictions and experimental binding affinities may arise from solvent effects or protein flexibility. Re-docking with explicit solvent models (e.g., TIP3P water) or molecular dynamics simulations (e.g., GROMACS) can reconcile differences .
Theoretical Framework Integration
- Link studies to conceptual frameworks like Hammett substituent constants (for electronic effects) or QSAR models to rationalize bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
